
3-Fluoro-4-methoxypyridine-2-carboxylic acid hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Fluoro-4-methoxypyridine-2-carboxylic acid hydrochloride is a synthetic compound with the CAS Number: 2225143-96-2 . It has a molecular weight of 207.59 and is usually available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is 3-fluoro-4-methoxypicolinic acid hydrochloride . The InChI code for this compound is 1S/C7H6FNO3.ClH/c1-12-4-2-3-9-6 (5 (4)8)7 (10)11;/h2-3H,1H3, (H,10,11);1H .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 207.59 .科学的研究の応用
Synthesis and Antibacterial Activity
3-Fluoro-4-methoxypyridine-2-carboxylic acid hydrochloride has been investigated for its utility in the synthesis of antibacterial agents. A notable example includes its application in the synthesis of pyridonecarboxylic acids, which have demonstrated significant antibacterial activity. These compounds, synthesized with various substituents, have been evaluated both in vitro and in vivo for their antibacterial properties. The research found that certain derivatives exhibited higher activity than enoxacin, a well-known antibacterial agent, indicating the potential of this compound as a precursor in developing new antibacterial drugs (Egawa et al., 1984).
Histochemical Applications
In another study, hydrochloric acid, which can be derived from this compound, was found to catalyze the formation of fluorophores in a histochemical reaction with gaseous formaldehyde. This process significantly increased the fluorescence yield of certain phenylethylamines and indolylethylamines, suggesting its utility in sensitive histochemical demonstrations of these compounds. This indicates a unique application of this compound in enhancing histochemical assays, particularly in the specific detection and analysis of neuroactive substances (Björklund & Stenevi, 1970).
Nucleoside Analog Synthesis
This compound has also been utilized in the synthesis of nucleoside analogs related to 5-fluorocytosine. The process involves the dealkylation of 4-amino-5-fluoro-2-methoxypyridine, leading to the production of 5-fluoro-3-deazacytidine, a compound with potential therapeutic applications. This research demonstrates the versatility of this compound in medicinal chemistry, particularly in the development of new therapeutic agents (Nesnow & Heidelberger, 1975).
Fluorinated Compound Synthesis
Furthermore, the compound has been implicated in the synthesis of fluorinated heterocyclic compounds, showcasing its utility in the development of compounds with enhanced properties due to the incorporation of fluorine atoms. Such applications are crucial in the pharmaceutical and agrochemical industries, where the introduction of fluorine can significantly alter the biological activity and physicochemical properties of molecules (Shi, Wang, & Schlosser, 1996).
Safety and Hazards
The compound is classified as hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Therefore, it’s recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to avoid contact with skin and eyes . It should be used only outdoors or in a well-ventilated area .
特性
IUPAC Name |
3-fluoro-4-methoxypyridine-2-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FNO3.ClH/c1-12-4-2-3-9-6(5(4)8)7(10)11;/h2-3H,1H3,(H,10,11);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTDYGADGKGPOME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=NC=C1)C(=O)O)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClFNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(3,3-dimethylbutanamido)benzofuran-2-carboxamide](/img/structure/B2970692.png)
![3-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]-3-oxopropanenitrile](/img/structure/B2970693.png)
![6-(2-hydroxyethyl)-4-(thiophen-2-yl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2970694.png)

![(2Z)-N-(4-chlorophenyl)-2-{[3-(propan-2-yl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2970700.png)
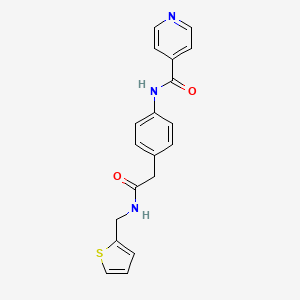
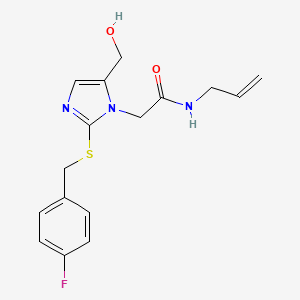
![benzyl 2-(8-allyl-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2970704.png)

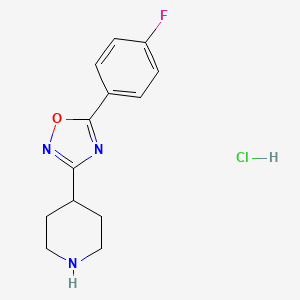
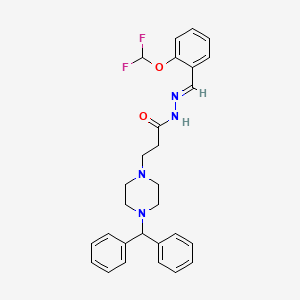
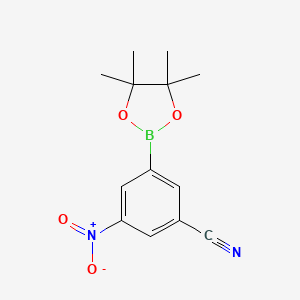
![4-[3-(3,4-dimethoxyphenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B2970711.png)
